molecular formula C18H15FN4O2S B2923099 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034435-44-2

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2923099
CAS RN: 2034435-44-2
M. Wt: 370.4
InChI Key: FESPSVVYUSYKHC-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone, also known as FPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Targeted Therapy Research

The compound’s structure allows for the possibility of it being a selective inhibitor for certain biological targets. For example, its pyrrolidine scaffold is a common feature in many biologically active compounds and could be modified to enhance selectivity and potency for targeted therapy applications .

Antifibrotic Activity Studies

Derivatives of pyrimidine, such as those found in this compound, have been shown to exhibit antifibrotic activities. This suggests that the compound could be studied for its potential to prevent or reduce fibrosis, which is a feature of many chronic diseases .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown due to the lack of specific research. . This could potentially impact the bioavailability of the compound .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown due to the lack of specific research. . This could potentially impact the compound’s stability in different environments .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-13-8-20-18(21-9-13)25-14-6-7-23(10-14)17(24)15-11-26-16(22-15)12-4-2-1-3-5-12/h1-5,8-9,11,14H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESPSVVYUSYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

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